molecular formula C14H16N2O3 B2726524 N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide CAS No. 2034289-28-4

N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide

Cat. No.: B2726524
CAS No.: 2034289-28-4
M. Wt: 260.293
InChI Key: MMEHOOVUKLDCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2-oxa-5-azabicyclo[221]heptane-5-carbonyl)phenyl)acetamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions generally include the use of palladium catalysts and specific ligands to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters are common strategies in industrial synthesis to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.

Scientific Research Applications

N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used to investigate biological pathways and interactions due to its unique structure.

    Industry: The compound’s versatility makes it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide include other 2-azabicyclo[2.2.1]heptane derivatives and related bicyclic structures. Examples include:

  • 2-oxa-5-azabicyclo[2.2.1]heptane
  • 2-azabicyclo[2.2.1]heptane derivatives with various substituents

Uniqueness

What sets N-(3-(2-oxa-5-azabicyclo[221]heptane-5-carbonyl)phenyl)acetamide apart is its specific substitution pattern and the presence of the acetamide group, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-[3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(17)15-11-4-2-3-10(5-11)14(18)16-7-13-6-12(16)8-19-13/h2-5,12-13H,6-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEHOOVUKLDCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.